molecular formula C8H14O2 B6147278 2-methyl-2-(oxolan-3-yl)propanal CAS No. 1934456-60-6

2-methyl-2-(oxolan-3-yl)propanal

Cat. No.: B6147278
CAS No.: 1934456-60-6
M. Wt: 142.2
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Description

2-methyl-2-(oxolan-3-yl)propanal is an organic compound with the molecular formula C8H14O2. It is a branched aldehyde, characterized by the presence of a terminal carbonyl group. This compound is used in various fields, including organic synthesis and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(oxolan-3-yl)propanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation or crystallization to obtain the pure compound. The specific methods and conditions can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(oxolan-3-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-methyl-2-(oxolan-3-yl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of metabolic pathways and enzyme reactions.

    Medicine: It is explored for its potential use in drug discovery and development.

    Industry: It is used in the production of fragrances and flavor compounds.

Mechanism of Action

The mechanism of action of 2-methyl-2-(oxolan-3-yl)propanal involves its reactivity as an aldehyde. The terminal carbonyl group is susceptible to nucleophilic attacks, making it a reactive intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(oxolan-2-yl)propanal: A similar compound with a different position of the oxolan ring.

    2-methylpropanal: A simpler branched aldehyde without the oxolan ring.

    3-methylbutanal: Another branched aldehyde with a different carbon chain structure

Uniqueness

2-methyl-2-(oxolan-3-yl)propanal is unique due to the presence of both a branched aldehyde group and an oxolan ring. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds.

Properties

CAS No.

1934456-60-6

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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